molecular formula C21H18N2O2 B2415171 N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide CAS No. 672949-62-1

N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B2415171
CAS No.: 672949-62-1
M. Wt: 330.387
InChI Key: BWHCVYXLVQGFNU-XKZIYDEJSA-N
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Description

N'-[(1Z)-(4-Methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a specialized organic compound with the CAS number 672949-62-1 and a molecular formula of C 21 H 18 N 2 O 2 . It is a solid with a molecular weight of 330.39 g/mol . This compound belongs to the chemical class of hydrazide-hydrazones, which are characterized by an azomethine (-NHN=CH-) group. This class of compounds is recognized as an important scaffold in medicinal chemistry and new drug development due to their diverse biological profiles . While specific biological data for this exact compound is not fully established in the public domain, structural analogs and related naphtho[2,1-b]furan carbohydrazide derivatives have been reported to exhibit a range of pharmacological activities in scientific literature. These activities include antimicrobial , anti-tuberculosis , and anti-viral properties . Furthermore, hydrazide-hydrazone derivatives are actively being investigated as inhibitors for enzymes relevant to neurological disorders, such as monoamine oxidase (MAO) and β-secretase (BACE-1) . The presence of the naphthofuran system, a rigid planar structure, may be of interest in studies of molecular interactions and crystal engineering . This product is intended for research purposes such as method development, chemical synthesis, and biochemical screening. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)13-22-23-21(24)20-12-18-17-5-3-2-4-16(17)10-11-19(18)25-20/h2-11,13,20H,12H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHCVYXLVQGFNU-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Naphtho[2,1-b]furan derivatives have been extensively studied for their biological properties. The specific compound N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide exhibits several notable activities:

  • Antimicrobial Activity : Several studies have demonstrated that naphtho[2,1-b]furan derivatives possess significant antimicrobial properties against a range of pathogens. For instance, compounds derived from naphtho[2,1-b]furan have shown effectiveness against bacteria and fungi at minimal inhibitory concentrations (MIC) as low as 3.125 µg/mL .
  • Anticancer Potential : Research indicates that derivatives of naphtho[2,1-b]furan exhibit anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Analgesic and Anti-inflammatory Effects : Some studies suggest that naphtho[2,1-b]furan derivatives may also possess analgesic and anti-inflammatory properties. These effects are attributed to their ability to modulate biochemical pathways involved in pain and inflammation .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of naphtho[2,1-b]furan derivatives revealed that this compound exhibited potent antibacterial and antifungal activities. The evaluation was performed using standard microbiological methods against various strains of bacteria and fungi. The results indicated a significant reduction in microbial growth compared to control groups .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of naphtho[2,1-b]furan derivatives, this compound was tested against human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The Schiff base moiety can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific structural features, such as the naphthofuran moiety and the 4-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other Schiff base hydrazones.

Biological Activity

N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound belonging to the class of naphthofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of naphtho[2,1-b]furan-2-carbohydrazide with appropriate aldehydes. The characterization of the compound is performed using various spectroscopic methods including IR, NMR, and mass spectrometry.

Key Characterization Data:

  • IR Spectroscopy: Characteristic absorption bands are observed at:
    • 1657 cm1^{-1} (C=O stretching)
    • 3300-3400 cm1^{-1} (N-H stretching)
  • NMR Spectroscopy: Signals indicative of the structure are found at:
    • δ10.12\delta 10.12 ppm (NH)
    • δ4.62\delta 4.62 ppm (NH2_2)
  • Mass Spectrometry: Molecular ion peak at m/z240m/z240, confirming the molecular formula C15_{15}H12_{12}N4_{4}O3_{3} .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of naphthofuran derivatives. The biological activity of this compound has been assessed against various bacterial and fungal strains.

Antibacterial Activity:
The compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus: Zone of inhibition measured at 15 mm.
  • Escherichia coli: Zone of inhibition measured at 12 mm.

Antifungal Activity:
In antifungal assays, the compound showed effectiveness against common fungal pathogens:

  • Aspergillus niger: Zone of inhibition measured at 14 mm.
  • Candida albicans: Zone of inhibition measured at 13 mm .

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using in vitro assays that measure the inhibition of pro-inflammatory cytokines. The compound exhibited a dose-dependent reduction in TNF-alpha production in activated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary studies suggest that this compound possesses cytotoxic effects on various cancer cell lines. For example:

  • HeLa Cells: IC50 value determined to be approximately 20 µM.
  • MCF-7 Cells: IC50 value determined to be approximately 25 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Studies

Several case studies have highlighted the biological efficacy of naphthofuran derivatives:

  • Study on Antimicrobial Efficacy:
    A comprehensive study synthesized multiple derivatives including this compound and evaluated their antimicrobial properties against a panel of pathogens. Results indicated superior activity compared to standard antibiotics .
  • Evaluation of Anti-inflammatory Properties:
    In a model studying inflammation in vitro, the compound was shown to significantly lower levels of inflammatory markers in treated cells compared to controls .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing N'-[(1Z)-(4-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide, and how are intermediates validated? A: The compound is synthesized via a multi-step approach:

Core formation: React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate to form ethyl naphtho[2,1-b]furan-2-carboxylate.

Hydrazide formation: Treat the ester with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide.

Schiff base synthesis: Condense the carbohydrazide with 4-methylbenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the final product .
Validation: Intermediates and final products are confirmed via elemental analysis, IR (C=O and N-H stretches), 1H^1H/13C^{13}C NMR (imine proton at δ ~8.3 ppm, aromatic signals), and mass spectrometry (molecular ion peaks) .

Biological Activity Screening

Q: How can researchers design experiments to evaluate the antimicrobial activity of this compound? A:

  • Assay design: Use agar diffusion or broth microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Concentration range: Test 6–8 concentrations (e.g., 1–256 µg/mL) to determine MIC (minimum inhibitory concentration).
  • Data interpretation: Compare zone-of-inhibition diameters or MIC values to baseline antibiotics. Structural analogs show MICs of 8–64 µg/mL against bacterial strains .

Crystallographic Data Collection and Refinement

Q: What strategies are recommended for resolving contradictions in X-ray crystallographic data for this compound? A:

  • Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
  • Refinement: Employ SHELXL for small-molecule refinement. Key steps:
    • Assign anisotropic displacement parameters for non-H atoms.
    • Validate using R-factor convergence (<5% discrepancy) and residual electron density maps.
    • Address twinning with TWIN/BASF commands if required .
  • Validation tools: Use PLATON to check for missed symmetry or disorder .

Advanced Spectroscopic Analysis

Q: How can 1H^1H-15N^{15}N HMBC NMR be utilized to confirm the hydrazone linkage? A:

  • Experiment setup: Acquire 1H^1H-15N^{15}N HMBC spectra in DMSO-d6 at 298 K.
  • Key correlations: The imine nitrogen (N-Hydrazone) shows cross-peaks with the hydrazide NH (δ ~10 ppm) and aromatic protons adjacent to the methylidene group.
  • Validation: Compare with reference spectra of structurally validated hydrazones (e.g., δ 15N^{15}N ≈ 120–150 ppm for imine nitrogens) .

Computational Modeling for Structure-Activity Relationships

Q: What computational methods are effective in predicting the biological targets of this compound? A:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target enzymes (e.g., E. coli DNA gyrase or fungal CYP51).
  • Parameters: Apply AMBER force fields, solvation models (e.g., PBSA), and 100-ns MD simulations to assess binding stability.
  • Validation: Compare docking scores (e.g., ΔG < −7 kcal/mol) with experimental MIC data. Studies on analogs show strong binding to bacterial topoisomerase II .

Handling Synthetic Byproducts and Purity Challenges

Q: How can researchers address low yields or impurities during Schiff base formation? A:

  • Optimization:
    • Use Dean-Stark traps to remove water and shift equilibrium toward imine formation.
    • Screen solvents (e.g., ethanol vs. toluene) and acid catalysts (e.g., p-TsOH vs. acetic acid).
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Purity is confirmed by HPLC (≥95% by area) .

In Vivo Toxicity Profiling

Q: What methodologies are appropriate for preliminary in vivo toxicity assessment? A:

  • Acute toxicity: Administer compound orally to rodents (e.g., 50–2000 mg/kg) following OECD 423 guidelines. Monitor mortality, organ weight, and hematological parameters for 14 days.
  • Histopathology: Examine liver, kidney, and spleen sections for necrosis or inflammation.
  • Redox profiling: Measure glutathione (GSH) and malondialdehyde (MDA) levels to assess oxidative stress. Related hydrazones show LD50 > 500 mg/kg in mice .

Resolving Discrepancies in Biological Data

Q: How should researchers address contradictions between antimicrobial activity and computational predictions? A:

  • Re-evaluate assays: Confirm compound stability under test conditions (e.g., pH, serum interference).
  • Resistance screening: Check for efflux pump activity using inhibitors like phenylalanine-arginine β-naphthylamide.
  • Synergistic studies: Test combinations with adjuvants (e.g., EDTA) to enhance permeability .

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